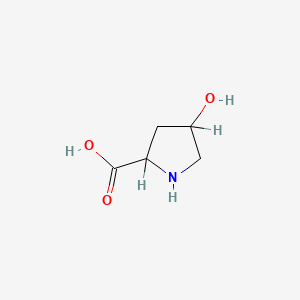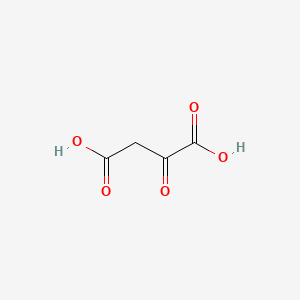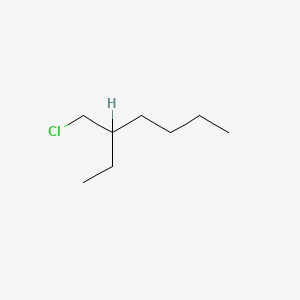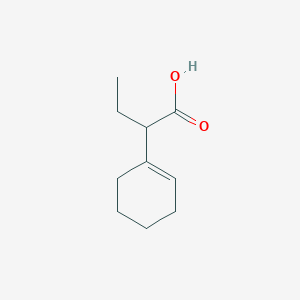
Tetradecenylsuccinic anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetradecenylsuccinic anhydride is a useful research compound. Its molecular formula is C18H30O3 and its molecular weight is 294.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Modification of Tourmaline for Functional Copolymers : Tetradecenylsuccinic anhydride was used to modify tourmaline, creating a polymerizable organic tourmaline tetradecenylsuccinate. This modified tourmaline was then copolymerized with vinyl acetate to produce a tourmaline-containing functional copolymer, which exhibited good mechanical performance, far-infrared radiation, and negative ions releasing properties (Hu & Li, 2018).
Protecting Amine Groups in 6-Aminopurine Derivatives : this compound was utilized to protect the exocyclic amine of 6-aminopurine derivatives, leading to regiochemical control in glycosylations (Arico et al., 2010).
Surface Modification of Silica Nanoparticles : Anhydride groups from compounds like this compound were used to graft onto silica surface, enhancing the functionality and application of these nanoparticles in various materials science applications (Barabanova et al., 2012).
Synthesis and Performance in Petroleum Products : this compound was involved in the synthesis of alkenylsuccinic anhydrides, which were used to improve the flowability of paraffinic gas oil and as corrosion inhibitors (Khidr & Mohamed, 2001).
Paper Sizing Agent Development : this compound was used in creating stable Pickering emulsions as an internal sizing agent in papermaking, demonstrating its versatility in industrial applications (Dehai et al., 2013).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Tetradecenylsuccinic anhydride can be achieved through a multi-step reaction pathway involving the reaction of a fatty acid with maleic anhydride followed by decarboxylation and dehydration reactions.", "Starting Materials": [ "Tetradecenoic acid", "Maleic anhydride", "Sodium hydroxide", "Acetic acid", "Ethanol" ], "Reaction": [ "Step 1: Tetradecenoic acid is reacted with maleic anhydride in the presence of a catalytic amount of sodium hydroxide to form Tetradecenylsuccinic acid.", "Step 2: Tetradecenylsuccinic acid is then decarboxylated by heating with acetic acid to form Tetradecenylsuccinic anhydride.", "Step 3: The Tetradecenylsuccinic anhydride is then dehydrated by heating with ethanol to form the final product." ] } | |
CAS-Nummer |
76386-10-2 |
Molekularformel |
C18H30O3 |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
3-[(Z)-tetradec-1-enyl]oxolane-2,5-dione |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-15-17(19)21-18(16)20/h13-14,16H,2-12,15H2,1H3/b14-13- |
InChI-Schlüssel |
URVNZJUYUMEJFZ-YPKPFQOOSA-N |
Isomerische SMILES |
CCCCCCCCCCCC/C=C\C1CC(=O)OC1=O |
SMILES |
CCCCCCCCCCCCC=CC1CC(=O)OC1=O |
Kanonische SMILES |
CCCCCCCCCCCCC=CC1CC(=O)OC1=O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[(3,4-Dihydroxyphenyl)(3-hydroxy-4-oxocyclohexa-2,5-dienylidene)methyl]benze nesulfonic acid](/img/structure/B7770726.png)






